molecular formula C14H11N5O4S B14919471 N-{[2-(pyrazin-2-ylcarbonyl)hydrazinyl]carbonothioyl}-1,3-benzodioxole-5-carboxamide

N-{[2-(pyrazin-2-ylcarbonyl)hydrazinyl]carbonothioyl}-1,3-benzodioxole-5-carboxamide

Cat. No.: B14919471
M. Wt: 345.34 g/mol
InChI Key: YMGQPBSGWVMEQI-UHFFFAOYSA-N
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Description

N-{[2-(pyrazin-2-ylcarbonyl)hydrazinyl]carbonothioyl}-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a pyrazine ring, a benzodioxole ring, and a hydrazinylcarbonothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(pyrazin-2-ylcarbonyl)hydrazinyl]carbonothioyl}-1,3-benzodioxole-5-carboxamide typically involves multiple steps. One common method includes the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by titanium tetrachloride (TiCl4), followed by a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids or pinacol esters . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(pyrazin-2-ylcarbonyl)hydrazinyl]carbonothioyl}-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{[2-(pyrazin-2-ylcarbonyl)hydrazinyl]carbonothioyl}-1,3-benzodioxole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[2-(pyrazin-2-ylcarbonyl)hydrazinyl]carbonothioyl}-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of DNA synthesis or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2-(pyrazin-2-ylcarbonyl)hydrazinyl]carbonothioyl}-1,3-benzodioxole-5-carboxamide is unique due to its combination of a pyrazine ring, a benzodioxole ring, and a hydrazinylcarbonothioyl group. This unique structure imparts specific electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H11N5O4S

Molecular Weight

345.34 g/mol

IUPAC Name

N-[(pyrazine-2-carbonylamino)carbamothioyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C14H11N5O4S/c20-12(8-1-2-10-11(5-8)23-7-22-10)17-14(24)19-18-13(21)9-6-15-3-4-16-9/h1-6H,7H2,(H,18,21)(H2,17,19,20,24)

InChI Key

YMGQPBSGWVMEQI-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC(=S)NNC(=O)C3=NC=CN=C3

Origin of Product

United States

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